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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

properties and synthetic methodologies for 2-Hydroxy-6-nitrobenzaldehyde, a valuable

building block in medicinal chemistry and materials science. This document details

experimental protocols for its synthesis and characterization, presents its spectroscopic data in

a clear, tabular format, and visualizes key synthetic pathways.

Spectroscopic Data
The structural elucidation of 2-Hydroxy-6-nitrobenzaldehyde is critically dependent on a

combination of spectroscopic techniques. The following tables summarize the key data

obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxy-6-nitrobenzaldehyde
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H Ar-OH

~10.0 Singlet 1H CHO

~8.2 Doublet 1H Ar-H (ortho to -NO₂)

~7.8 Triplet 1H Ar-H (para to -CHO)

~7.5 Doublet 1H Ar-H (ortho to -CHO)

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxy-6-nitrobenzaldehyde

Chemical Shift (δ) ppm Assignment

~193.0 CHO

~160.0 C-OH

~150.0 C-NO₂

~138.0 Ar-CH

~125.0 Ar-CH

~120.0 Ar-CH

~118.0 Ar-C (ipso to -CHO)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration

used.

Vibrational Spectroscopy
Table 3: Infrared (IR) Absorption Frequencies for 2-Hydroxy-6-nitrobenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

2900-2800 Medium C-H stretch (aldehyde)

1700-1680 Strong C=O stretch (aldehyde)

1600-1580 Strong C=C stretch (aromatic)

1540-1500 Strong N-O asymmetric stretch (nitro)

1360-1330 Strong N-O symmetric stretch (nitro)

1250-1200 Medium C-O stretch (phenolic)

Mass Spectrometry
Table 4: Mass Spectrometry Data for 2-Hydroxy-6-nitrobenzaldehyde

m/z Relative Intensity (%) Assignment

167 100 [M]⁺ (Molecular Ion)

139 ~60 [M-CO]⁺

121 ~40 [M-NO₂]⁺

93 ~30 [M-CO-NO₂]⁺

65 ~25 [C₅H₅]⁺

Experimental Protocols
Synthesis of 2-Hydroxy-6-nitrobenzaldehyde
Two primary synthetic routes to 2-Hydroxy-6-nitrobenzaldehyde are the nitration of

salicylaldehyde and the Duff formylation of m-nitrophenol.

1. Nitration of Salicylaldehyde
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This method involves the direct nitration of 2-hydroxybenzaldehyde. Careful control of reaction

conditions is crucial to favor the formation of the desired 6-nitro isomer.

Materials: Salicylaldehyde, fuming nitric acid, sulfuric acid, ice.

Procedure:

A solution of salicylaldehyde in a suitable solvent (e.g., acetic acid) is cooled in an ice

bath.

A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise

to the salicylaldehyde solution with constant stirring, maintaining the temperature below 5

°C.

After the addition is complete, the reaction mixture is stirred for an additional hour at the

same temperature.

The reaction mixture is then poured onto crushed ice, leading to the precipitation of the

crude product.

The precipitate is collected by vacuum filtration, washed with cold water until the washings

are neutral, and then dried.

Purification is achieved by recrystallization from a suitable solvent system, such as

ethanol-water.

2. Duff Formylation of m-Nitrophenol

This reaction introduces a formyl group onto the aromatic ring of m-nitrophenol using

hexamethylenetetramine (urotropine).[1]

Materials: m-Nitrophenol, hexamethylenetetramine, glycerol, boric acid, sulfuric acid.

Procedure:

A mixture of glycerol and boric acid is heated to form a glyceroboric acid complex.

m-Nitrophenol and hexamethylenetetramine are added to the cooled glyceroboric acid.[1]
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The reaction mixture is heated to around 150-160 °C and maintained at this temperature

for a specified time.

After cooling, the mixture is hydrolyzed with dilute sulfuric acid.

The product is isolated by steam distillation.

The collected distillate is extracted with an organic solvent, and the solvent is evaporated

to yield the crude product.

Purification is carried out by recrystallization.

Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified 2-Hydroxy-6-
nitrobenzaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) is typically used as

an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a

frequency of 400 MHz or higher. Standard acquisition parameters include a spectral width of

10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.[4]

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at

a frequency of 100 MHz or higher. A larger number of scans is usually required compared to

¹H NMR.[4]

2. Infrared (IR) Spectroscopy

Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry

potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate

(e.g., NaCl or KBr), and allowing the solvent to evaporate.[5][6]
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Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

3. Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively

small, volatile organic molecules like 2-Hydroxy-6-nitrobenzaldehyde.[8][9]

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or after separation by gas chromatography (GC-MS).[10]

Acquisition: In EI-MS, the sample is bombarded with a high-energy electron beam (typically

70 eV), causing ionization and fragmentation. The resulting ions are then separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.[8]

Visualizing Synthetic Pathways
The synthesis of 2-Hydroxy-6-nitrobenzaldehyde can be visualized as a series of chemical

transformations. The following diagrams, generated using the DOT language, illustrate the

logical flow of the two primary synthetic routes.
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Caption: Synthetic pathway via nitration of salicylaldehyde.
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Caption: Synthetic pathway via Duff formylation of m-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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